molecular formula C15H12N2O2S B2557227 N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 35353-26-5

N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2557227
CAS No.: 35353-26-5
M. Wt: 284.33
InChI Key: ADVAKZKECLPQAL-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)benzamide: is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including anti-cancer and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the condensation of 6-methoxybenzo[d]thiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potential biological activities .

Biology and Medicine: The compound has shown promising anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. It also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor for metals. Its ability to form a protective coating on metal surfaces makes it valuable in preventing corrosion .

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with key molecular targets. In cancer cells, it alters the balance of mitochondrial proteins such as Bcl-2 and Bax, leading to apoptosis through the activation of caspases. In its anti-inflammatory role, the compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison: N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to its methoxy group, which can influence its biological activity and chemical reactivity. Compared to its chlorinated or fluorinated analogs, the methoxy derivative may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVAKZKECLPQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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